1-Cycloheptyl-3-cyclopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

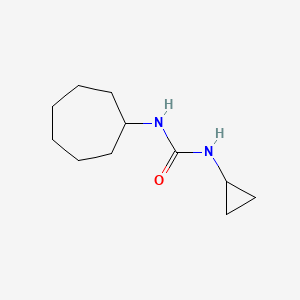

1-Cycloheptyl-3-cyclopropylurea is an organic compound characterized by its unique structure, which includes a cycloheptyl group and a cyclopropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-3-cyclopropylurea typically involves the reaction of cycloheptylamine with cyclopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cycloheptylamine+Cyclopropyl isocyanate→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-3-cyclopropylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.

Scientific Research Applications

Biological Activities

1-Cycloheptyl-3-cyclopropylurea has been studied for its potential as an inhibitor of various biological pathways. Its structure, which includes both cycloheptyl and cyclopropyl moieties, contributes to its unique pharmacological properties.

- Anticancer Activity : Research indicates that derivatives of cyclopropylureas exhibit significant inhibitory effects on cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising activity against Aurora kinases, which are crucial in cell division and are often overexpressed in tumors. One study reported that a similar compound displayed IC50 values of 13 nM against Aurora kinase A and 107 nM against Aurora kinase B, highlighting the potential of these compounds in cancer therapy .

- Inhibition of Enzymatic Activity : The compound's urea functionality allows it to interact with various enzymes. For example, studies have shown that certain urea derivatives can inhibit glycogen synthase kinase 3 (GSK-3), a key player in several signaling pathways related to cancer and neurodegenerative diseases. One derivative was found to reduce GSK-3β activity by more than 57% at a concentration of 1.0 μM .

Synthesis Methodologies

The synthesis of this compound can be approached through several methodologies:

- Photoredox Catalysis : Recent advancements in photoredox catalysis have enabled the efficient cyclopropanation of alkenes with active methylene compounds, which can be utilized to form cyclopropyl moieties integral to the structure of ureas . This method allows for the incorporation of cyclopropyl groups into larger frameworks, enhancing the compound's biological profile.

- Amide Coupling Reactions : Another effective strategy involves the coupling of amides and amines to generate unsymmetrical urea derivatives. This method has been optimized for various substrates, showcasing yields between 58% and 68% for different amine combinations . Such approaches are crucial for developing novel analogs with improved efficacy.

Case Studies and Research Findings

Several studies illustrate the diverse applications and efficacy of this compound:

- Antiproliferative Studies : A series of urea derivatives were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that certain derivatives exhibited potent antiproliferative activity, suggesting a strong correlation between structural modifications and biological efficacy .

- In Vivo Models : In vivo studies using S180 homograft models demonstrated that specific urea derivatives could inhibit tumor growth effectively while maintaining low toxicity profiles. This highlights their potential as anticancer agents with favorable safety margins .

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

- 1-Cycloheptyl-3-propylurea

- 1-Cyclohexyl-3-cyclopropylurea

- 1-Cycloheptyl-3-(3,4-dichlorophenyl)urea

Comparison: 1-Cycloheptyl-3-cyclopropylurea is unique due to the presence of both cycloheptyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to similar compounds. For instance, the cyclopropyl group can introduce strain and reactivity, while the cycloheptyl group may influence the compound’s overall stability and interactions.

Properties

IUPAC Name |

1-cycloheptyl-3-cyclopropylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(13-10-7-8-10)12-9-5-3-1-2-4-6-9/h9-10H,1-8H2,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDMFXSUXCLULC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.